molecular formula C8H17ClO3P+ B14403223 (2-Chloro-1-hydroxyethyl)(hexyloxy)oxophosphanium CAS No. 88648-53-7

(2-Chloro-1-hydroxyethyl)(hexyloxy)oxophosphanium

Cat. No.: B14403223
CAS No.: 88648-53-7
M. Wt: 227.64 g/mol
InChI Key: WLMPSFJEYSIWPR-UHFFFAOYSA-N
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Description

(2-Chloro-1-hydroxyethyl)(hexyloxy)oxophosphanium is a chemical compound with a unique structure that includes a chloro group, a hydroxyethyl group, and a hexyloxy group attached to an oxophosphanium core

Properties

CAS No.

88648-53-7

Molecular Formula

C8H17ClO3P+

Molecular Weight

227.64 g/mol

IUPAC Name

(2-chloro-1-hydroxyethyl)-hexoxy-oxophosphanium

InChI

InChI=1S/C8H17ClO3P/c1-2-3-4-5-6-12-13(11)8(10)7-9/h8,10H,2-7H2,1H3/q+1

InChI Key

WLMPSFJEYSIWPR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCO[P+](=O)C(CCl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-1-hydroxyethyl)(hexyloxy)oxophosphanium typically involves the reaction of a chloroethyl compound with a hexyloxyphosphine derivative. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Common reagents used in this synthesis include chloroethyl alcohol and hexyloxyphosphine, with catalysts such as palladium or platinum to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems to monitor and control reaction parameters is crucial to maintain product quality and consistency.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-1-hydroxyethyl)(hexyloxy)oxophosphanium can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

    Reduction: The chloro group can be reduced to form a hydroxy group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.

Major Products Formed

    Oxidation: Formation of a carbonyl compound (e.g., aldehyde or ketone).

    Reduction: Formation of a hydroxyethyl group.

    Substitution: Formation of substituted derivatives, such as amines or thiols.

Scientific Research Applications

(2-Chloro-1-hydroxyethyl)(hexyloxy)oxophosphanium has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chloro-1-hydroxyethyl)(hexyloxy)oxophosphanium involves its interaction with specific molecular targets and pathways. The chloro group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The hydroxyethyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. The hexyloxy group can modulate the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    (2-Chloroethyl)phosphonic acid: Similar structure but lacks the hexyloxy group.

    (2-Hydroxyethyl)phosphonic acid: Similar structure but lacks the chloro group.

    Hexylphosphonic acid: Similar structure but lacks the chloro and hydroxyethyl groups.

Uniqueness

(2-Chloro-1-hydroxyethyl)(hexyloxy)oxophosphanium is unique due to the presence of all three functional groups (chloro, hydroxyethyl, and hexyloxy) attached to the oxophosphanium core. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications.

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